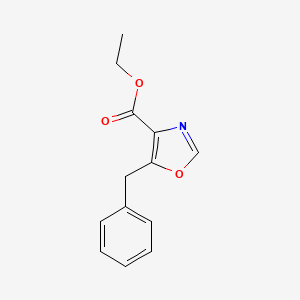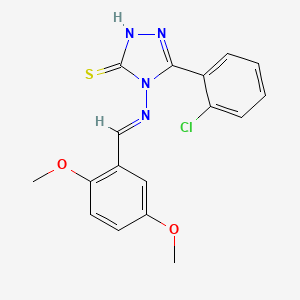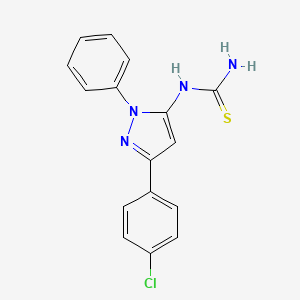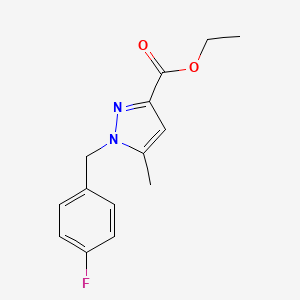
2,6-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-二氯苯甲醛(4-甲基-6-氧代-1,6-二氢-2-嘧啶基)腙是一种有机化合物,其分子式为C12H10Cl2N4O。它是由2,6-二氯苯甲醛和4-甲基-6-氧代-1,6-二氢-2-嘧啶基腙衍生而来。
准备方法
合成路线和反应条件
2,6-二氯苯甲醛(4-甲基-6-氧代-1,6-二氢-2-嘧啶基)腙的合成通常涉及在受控条件下使2,6-二氯苯甲醛与4-甲基-6-氧代-1,6-二氢-2-嘧啶基肼反应。反应通常在乙醇或甲醇等有机溶剂中进行,并加入催化剂以促进反应。反应混合物被加热至特定温度,通常在60-80°C左右,并搅拌数小时以确保反应物完全转化为所需产物。
工业生产方法
在工业环境中,2,6-二氯苯甲醛(4-甲基-6-氧代-1,6-二氢-2-嘧啶基)腙的生产涉及使用与上述类似反应条件的大规模合成。该工艺针对高产率和高纯度进行了优化,并仔细控制反应参数,如温度、压力和反应时间。然后使用重结晶或色谱等技术对产物进行纯化,以获得纯形式的所需化合物。
化学反应分析
反应类型
2,6-二氯苯甲醛(4-甲基-6-氧代-1,6-二氢-2-嘧啶基)腙会经历各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的氧化物或其他氧化产物。
还原: 还原反应可以将该化合物转化为其还原形式,如肼衍生物。
取代: 该化合物可以进行取代反应,其中一个或多个官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。反应通常在酸性或碱性条件下进行。
还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂,通常在无水溶剂中进行。
取代: 取代反应可能涉及卤素(例如,氯、溴)或亲核试剂(例如,胺、硫醇)等试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能会产生氧化物或其他含氧化合物,而还原可能会产生肼衍生物。取代反应会导致具有不同官能团的各种取代产物。
科学研究应用
2,6-二氯苯甲醛(4-甲基-6-氧代-1,6-二氢-2-嘧啶基)腙在科学研究中有几个应用,包括:
化学: 用作有机合成中的试剂,以及制备其他化合物的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗应用,例如开发新药或作为药物发现的先导化合物。
工业: 用于生产染料、农药和其他工业化学品。
作用机制
2,6-二氯苯甲醛(4-甲基-6-氧代-1,6-二氢-2-嘧啶基)腙的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节它们的活性。例如,它可能会抑制参与代谢途径的某些酶的活性,从而导致细胞过程发生变化。涉及的确切分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
2,6-二氯苯甲醛(4-甲基-6-氧代-1,6-二氢-2-嘧啶基)腙可以与其他类似化合物进行比较,例如:
2,4-二氯苯甲醛(4-甲基-6-氧代-1,6-二氢-2-嘧啶基)腙: 结构相似,但在苯甲醛环上的取代模式不同。
2,6-二氯亚苄基氨基)胍类: 不同的官能团,但类似的核心结构。
C-氰基甲酰胺腙衍生物: 不同的取代基,但相关的腙结构。
属性
分子式 |
C12H10Cl2N4O |
|---|---|
分子量 |
297.14 g/mol |
IUPAC 名称 |
2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7-5-11(19)17-12(16-7)18-15-6-8-9(13)3-2-4-10(8)14/h2-6H,1H3,(H2,16,17,18,19)/b15-6+ |
InChI 键 |
HOXBNCVGPHHSBB-GIDUJCDVSA-N |
手性 SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=C(C=CC=C2Cl)Cl |
规范 SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)



![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)






![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)
